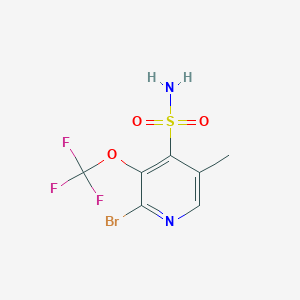![molecular formula C5H4N4 B12874388 Pyrrolo[2,1-d][1,2,3,5]tetrazine CAS No. 258828-10-3](/img/structure/B12874388.png)
Pyrrolo[2,1-d][1,2,3,5]tetrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrrolo[2,1-d][1,2,3,5]tetrazine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis This compound is characterized by a fused ring system that includes both pyrrole and tetrazine moieties
准备方法
Synthetic Routes and Reaction Conditions: Pyrrolo[2,1-d][1,2,3,5]tetrazine can be synthesized through several methods. One common approach involves the reaction of 2-diazo-3-ethoxycarbonyl-pyrrolo[2,3-c]pyridine with alkyl- or aryl-isocyanates in dichloromethane at room temperature or under microwave irradiation at 50°C . This method yields derivatives of this compound in moderate to excellent yields.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the use of scalable synthetic routes such as microwave-assisted synthesis and solid-phase synthesis can be adapted for large-scale production. These methods offer advantages in terms of reaction efficiency and yield.
化学反应分析
Types of Reactions: Pyrrolo[2,1-d][1,2,3,5]tetrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with altered electronic properties.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or dimethyl sulfoxide .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound-4(3H)-ones, while substitution reactions can produce a variety of functionalized derivatives .
科学研究应用
Pyrrolo[2,1-d][1,2,3,5]tetrazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound exhibits potential as a bioactive molecule with applications in drug discovery and development.
Industry: The compound’s unique reactivity makes it useful in the development of new materials and catalysts.
作用机制
The mechanism of action of pyrrolo[2,1-d][1,2,3,5]tetrazine involves its interaction with molecular targets such as DNA and proteins. Studies have shown that the compound can interfere with the microtubule network, block mitosis, and induce apoptosis through mitochondrial and caspase pathways . These actions contribute to its antitumor activity and potential therapeutic applications.
相似化合物的比较
Pyrrolo[2,1-d][1,2,3,5]tetrazine can be compared with other similar compounds, such as:
Temozolomide: A well-known antitumor agent with a similar tetrazine moiety.
Mitozolomide: Another tetrazine-based compound with potent antitumor activity.
The uniqueness of this compound lies in its diverse reactivity and potential for functionalization, making it a valuable compound for various scientific and industrial applications.
属性
CAS 编号 |
258828-10-3 |
|---|---|
分子式 |
C5H4N4 |
分子量 |
120.11 g/mol |
IUPAC 名称 |
pyrrolo[2,1-d][1,2,3,5]tetrazine |
InChI |
InChI=1S/C5H4N4/c1-2-5-7-8-6-4-9(5)3-1/h1-4H |
InChI 键 |
MCQPEIWWBCNKRD-UHFFFAOYSA-N |
规范 SMILES |
C1=CN2C=NN=NC2=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Acetylbenzo[d]oxazole-6-sulfonamide](/img/structure/B12874312.png)

![14-oxaheptacyclo[15.8.0.02,11.03,8.04,24.012,16.020,25]pentacosa-1(17),3,5,8,10,12(16),18,20(25),21,23-decaene-13,15-dione](/img/structure/B12874317.png)
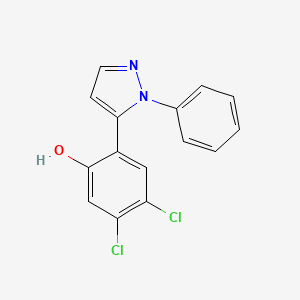
![(1R)-2'-(Di-p-tolylphosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine](/img/structure/B12874326.png)
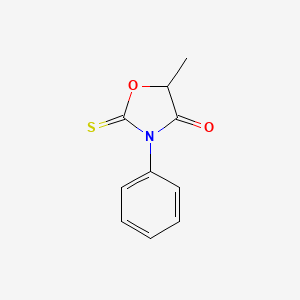
![2-(Difluoromethyl)benzo[d]oxazole-7-carboxamide](/img/structure/B12874341.png)
![3-Isopropyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12874347.png)
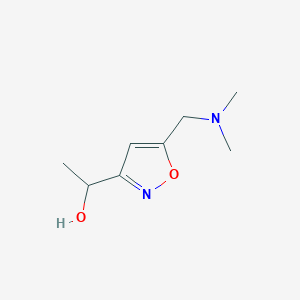
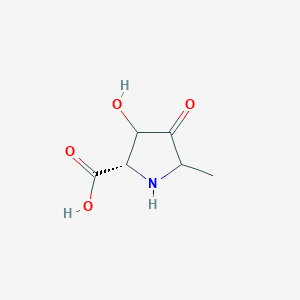
![5-Hydroxy-4-{4-[(piperidin-1-yl)methyl]phenyl}isoquinolin-1(2H)-one](/img/structure/B12874368.png)
